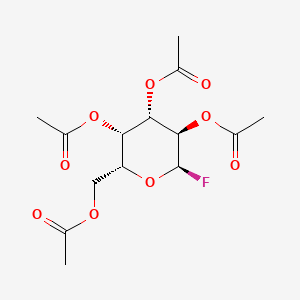
2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride
Descripción general
Descripción
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. It is commonly used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds. This compound is particularly valuable in the synthesis of complex carbohydrates and glycoconjugates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves the acetylation of D-galactose followed by the introduction of a fluoride group. One common method includes the use of acetic anhydride and a catalytic amount of an acid such as sulfuric acid to acetylate the hydroxyl groups of D-galactose. The resulting tetra-O-acetyl derivative is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluoride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Glycosylation: It is commonly used in glycosylation reactions to form glycosidic bonds with other sugars or aglycones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the fluoride group.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove acetyl groups.
Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate are often used to facilitate glycosylation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted derivatives.
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Glycosylation Products: Glycosides and glycoconjugates are the primary products of glycosylation reactions.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and oligosaccharides.
Biology: It serves as a building block for glycoconjugates, which are important in cell recognition and signaling.
Medicine: It is involved in the development of glycosylated drugs and vaccines.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride primarily involves its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, and the fluoride group acts as a leaving group in substitution reactions. This compound targets specific enzymes and pathways involved in carbohydrate synthesis and modification.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
Uniqueness
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in certain glycosylation reactions and can form specific glycosidic linkages that are not easily achievable with other compounds .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385061 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-44-4 | |
| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


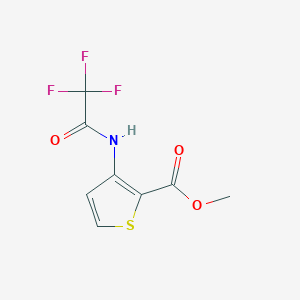
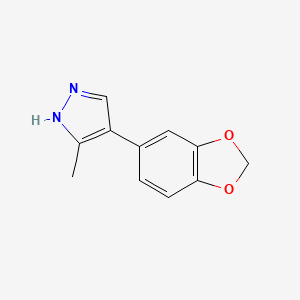
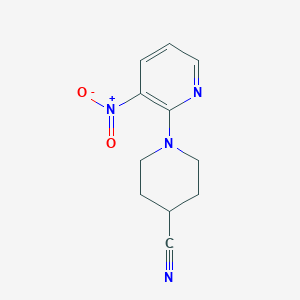
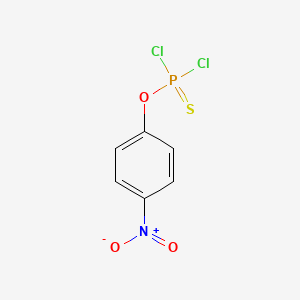
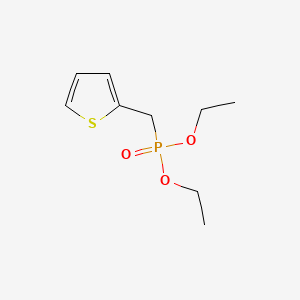
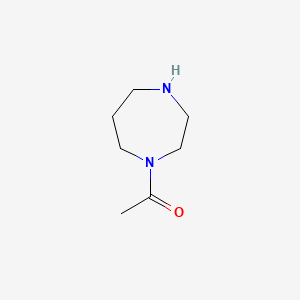
![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)
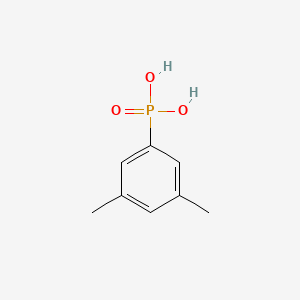
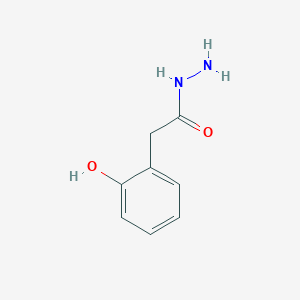
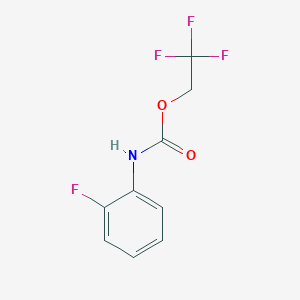

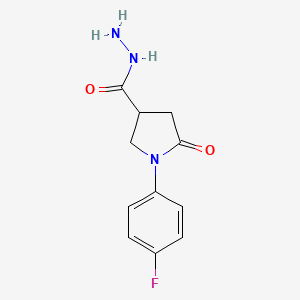
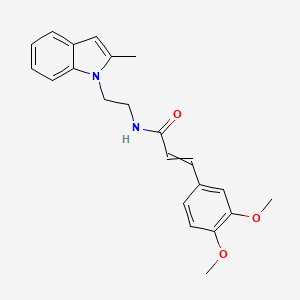
![1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1334710.png)
